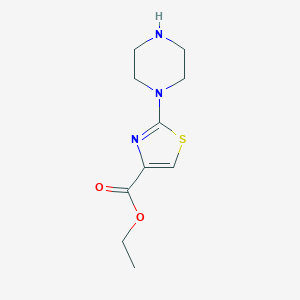

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Overview

Description

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both the thiazole and piperazine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit buche and exhibit antimicrobial activity against strains of S. epidermidis, S. aureus, and MRSA .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate might interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have shown inhibitory activities against buche and antimicrobial effects against certain strains of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-piperazin-1-yl-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with piperazine and thioamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and infections.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains a pyrimidine ring instead of a thiazole ring.

Thiazole derivatives: These compounds share the thiazole ring but may have different substituents.

The uniqueness of this compound lies in its combination of the thiazole and piperazine rings, which provides a versatile scaffold for the development of bioactive molecules.

Biological Activity

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (also known as ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate) is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring, an ethyl ester group, and a piperazine moiety. These components contribute to its solubility and bioavailability, making it a versatile compound for further pharmacological exploration. The molecular formula of the compound is .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. Thiazole compounds have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies demonstrated that modifications to the thiazole structure can enhance antimicrobial effects, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

Several studies have highlighted the potential anticancer properties of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazoles have shown promising antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range) . The mechanisms of action often involve inducing apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, thiazole derivatives have been studied for their inhibition of carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and pathologies. Selective inhibition of certain CA isoforms could provide therapeutic benefits in treating conditions such as glaucoma and cancer .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the piperazine and thiazole functionalities. Various synthetic routes have been developed, yielding different purity levels and yields depending on the reaction conditions employed .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies have indicated that:

- Electron-withdrawing groups (EWGs) enhance activity against certain bacterial strains.

- Electron-donating groups (EDGs) can improve cytotoxicity against cancer cell lines.

These findings suggest that modifying substituents on the thiazole or piperazine rings can optimize the pharmacological profile of the compound .

Case Studies and Research Findings

A selection of studies illustrates the biological potential of this compound:

Properties

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAICXZOSXKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545937 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104481-24-5 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.